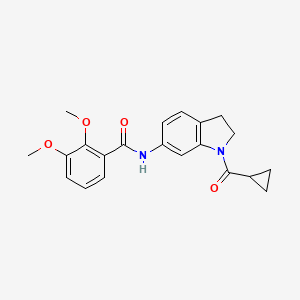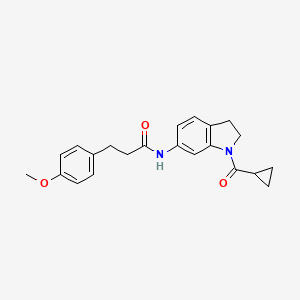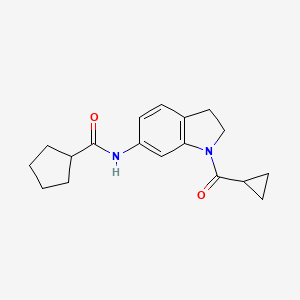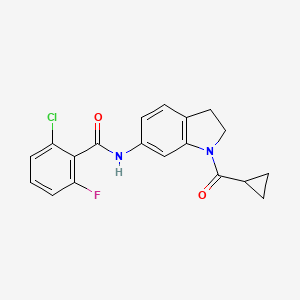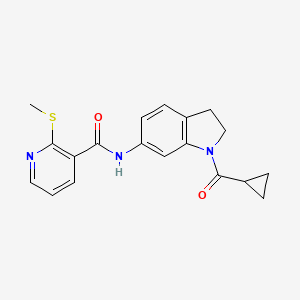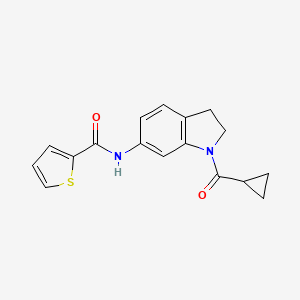
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine, are synthesized from related compounds through various chemical reactions .科学研究应用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been studied extensively in recent years due to its potential in a variety of scientific applications. This compound has been found to be an effective inhibitor of COX-2, which is an important enzyme involved in the synthesis of prostaglandins. This compound has also been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce amyloid-beta plaque formation in the brain.
作用机制
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been found to inhibit COX-2 by binding to its active site, which prevents the enzyme from catalyzing the synthesis of prostaglandins. This compound has also been found to inhibit the activity of other enzymes, such as 5-lipoxygenase, which is involved in the synthesis of leukotrienes. Additionally, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties by modulating the activity of various cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of COX-2, which is an important enzyme involved in the synthesis of prostaglandins. Additionally, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties by modulating the activity of various cell signaling pathways. Furthermore, this compound has been found to reduce amyloid-beta plaque formation in the brain, which has potential implications for the treatment of Alzheimer’s disease.
实验室实验的优点和局限性
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage of this compound is that it can be synthesized using a variety of methods, including the use of thiophene-2-carboxylic acid and a cyclopropanecarbonyl group. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, this compound has also been found to be toxic at high concentrations, which can limit its usefulness in certain experiments.
未来方向
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has a wide range of potential applications and future directions. One potential direction is to further explore the anti-inflammatory, anti-cancer, and anti-bacterial properties of this compound. Additionally, this compound could be studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce amyloid-beta plaque formation in the brain. Furthermore, this compound could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson’s disease and Huntington’s disease. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease.
合成方法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide can be synthesized using a variety of methods, including the use of thiophene-2-carboxylic acid and a cyclopropanecarbonyl group. The synthesis of this compound begins by reacting thiophene-2-carboxylic acid with a cyclopropanecarbonyl group in aqueous solution. This reaction yields the intermediate product, this compound-2-carboxylic acid. This intermediate product is then reacted with a base such as sodium hydroxide to yield the final product, this compound.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKEAGOGNRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)


